{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H16N2O2S·HCl. It is also known by its IUPAC name, quinuclidin-4-ylmethanesulfonamide hydrochloride
Vorbereitungsmethoden
The synthesis of {1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride typically involves the reaction of quinuclidine with methanesulfonyl chloride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of {1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
{1-Azabicyclo[2.2.2]octan-4-yl}methanesulfonamide hydrochloride can be compared with other similar compounds, such as:
Quinuclidine Derivatives: These compounds share the quinuclidine core structure and may have similar chemical properties and reactivity.
Methanesulfonamide Derivatives: Compounds with the methanesulfonamide group may exhibit similar reactivity in substitution and hydrolysis reactions.
The uniqueness of this compound lies in its specific combination of the quinuclidine and methanesulfonamide groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H17ClN2O2S |
---|---|
Molekulargewicht |
240.75 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-4-ylmethanesulfonamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2S.ClH/c9-13(11,12)7-8-1-4-10(5-2-8)6-3-8;/h1-7H2,(H2,9,11,12);1H |
InChI-Schlüssel |
ABEDZGIRVFTDAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1(CC2)CS(=O)(=O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.